molecular formula C17H12ClFN4O B11991566 3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11991566
M. Wt: 342.8 g/mol
InChI Key: NFAGMNCRJBCAPP-KEBDBYFISA-N
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Description

3-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrazole ring, which is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of chlorophenyl and fluorophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole ring.

    Substitution Reactions: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions. This can be achieved by reacting the pyrazole intermediate with chlorobenzene and fluorobenzene under suitable conditions.

    Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbohydrazide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 3-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
  • 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of chlorophenyl and fluorophenyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H12ClFN4O

Molecular Weight

342.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H12ClFN4O/c18-13-5-3-12(4-6-13)15-9-16(22-21-15)17(24)23-20-10-11-1-7-14(19)8-2-11/h1-10H,(H,21,22)(H,23,24)/b20-10+

InChI Key

NFAGMNCRJBCAPP-KEBDBYFISA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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